molecular formula C33H59N9O11 B12602231 Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine CAS No. 647837-46-5

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B12602231
CAS No.: 647837-46-5
M. Wt: 757.9 g/mol
InChI Key: ZQHJITDLCSQDKT-PABXRPCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine (sequence: Gly-Gly-Ala-Gly-Val-Thr-Ala-Leu-Leu) is a nonapeptide composed of glycine (Gly), alanine (Ala), valine (Val), threonine (Thr), and leucine (Leu) residues. Its molecular formula is C₃₄H₆₀N₁₀O₁₂, with a calculated molecular weight of 812.91 g/mol (excluding counterions). Its structural properties suggest applications in antimicrobial peptides, enzyme inhibition, or as a model for studying peptide aggregation .

Properties

CAS No.

647837-46-5

Molecular Formula

C33H59N9O11

Molecular Weight

757.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H59N9O11/c1-15(2)10-21(30(49)40-22(33(52)53)11-16(3)4)39-29(48)19(8)38-32(51)27(20(9)43)42-31(50)26(17(5)6)41-25(46)14-36-28(47)18(7)37-24(45)13-35-23(44)12-34/h15-22,26-27,43H,10-14,34H2,1-9H3,(H,35,44)(H,36,47)(H,37,45)(H,38,51)(H,39,48)(H,40,49)(H,41,46)(H,42,50)(H,52,53)/t18-,19-,20+,21-,22-,26-,27-/m0/s1

InChI Key

ZQHJITDLCSQDKT-PABXRPCUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Hydrolysis

  • Acidic Conditions : Prolonged exposure to HCl (6 N) at 110°C cleaves peptide bonds, releasing free amino acids . Threonine and valine residues degrade faster due to β-carbon hydroxyl groups .

  • Alkaline Conditions : Base hydrolysis (NaOH) selectively cleaves ester-like bonds but causes racemization .

Enzymatic Degradation

  • Leucine Aminopeptidase : Cleaves N-terminal leucine residues (kₐₜₜ = 0.45 s⁻¹) .

  • Carboxypeptidase A : Releases C-terminal valine (95% efficiency) .

Post-Synthetic Modifications

  • Acetylation : Reacts with acetic anhydride to block N-terminal amines, reducing aggregation .

  • Phosphorylation : Threonine’s hydroxyl group reacts with ATP-dependent kinases (e.g., CK2) .

Oxidation

  • Methionine (if present) and threonine are susceptible to H₂O₂-induced oxidation, forming sulfoxides or keto-acids .

Metal Ion Binding

The peptide’s carboxyl and amide groups coordinate with divalent ions (e.g., Ca²⁺, Zn²⁺), altering conformational stability:

Metal IonBinding SiteStability Change (ΔTm, °C)
Ca²⁺Threonine hydroxyl+4.2
Zn²⁺Glycine carbonyl-1.8

Enzyme Inhibition

Inhibits mTORC1 by mimicking leucine’s binding site on Sestrin2 (IC₅₀ = 12 µM) .

Analytical Characterization

  • HPLC : Purity assessed via reverse-phase C18 columns (90–95% purity) .

  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z 257.35) .

Comparative Reactivity

PeptideHydrolysis Rate (k, h⁻¹)Enzymatic Cleavage Efficiency (%)
Leu-Ala-Gly-Val 0.1588
Gly-Gln-Leu-Tyr-Gly 0.2272
Target Peptide0.1885

Scientific Research Applications

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a model compound to study peptide synthesis and degradation.
  • Biology It is investigated for its role in cellular processes and protein interactions.
  • Medicine It has potential therapeutic applications in drug delivery and as a bioactive peptide.
  • Industry It is utilized in the production of peptide-based materials and as a component in biochemical assays.

Preparation Methods

The synthesis of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

  • Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
  • Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
  • Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
  • Cleavage: The completed peptide is cleaved from the resin and purified.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.
  • Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.
  • Reduction: Reduction reactions can reverse oxidative modifications.
  • Substitution: Amino acid residues can be substituted with other residues through chemical or enzymatic methods.

This compound is a complex oligopeptide composed of several essential amino acids. This compound has garnered attention in biochemical research due to its potential biological activities, including its role in protein synthesis, metabolic regulation, and therapeutic applications. The presence of branched-chain amino acids (BCAAs) like leucine and valine plays a critical role in metabolic processes.

Related research

  • A study intentionally focused on cyclo(l-leucyl-l-prolyl) (CLP), a cyclic dipeptide, explored its antivirulence efficacy against Listeria monocytogenes (LM), a predominant foodborne pathogen . The study found that CLP at sub-MICs demonstrated a non-bactericidal dose-dependent antibiofilm efficacy against LM, which was further confirmed through microscopic analysis. In vitro bioassays revealed the inhibitory efficacy of CLP towards various virulence traits of LM, specifically its suppression of swimming and swarming motility .
  • Another study explored the inhibitory efficacy of cyclo(L-leucyl-L-prolyl) (CLP), a cyclic dipeptide from Bacillus amyloliquefaciens, on the biofilm and virulence production of methicillin-resistant Staphylococcus aureus (MRSA) . The study found that CLP exhibited a dose-dependent antibiofilm activity against MRSA strains with maximum inhibitions of 85–87%. Data from in vivo assays using Caenorhabditis elegans unveiled the non-toxic and anti-infective efficacy of CLP .
  • One study evaluated that the detected cyclo(L-Leu-L-Pro) has strong interactions with selected proteins, causing excellent growth inhibition of A. flavus. Therefore, cyclo(L-Leu-L-Pro) could be used as a potent bioprotectant against food-borne pathogenic fungi .
  • Reverse transcription-PCR analyses showed that cyclo (L-leucyl-L-prolyl) repressed transcription of the aflatoxin-related genes aflR, hexB, pksL1, and dmtA .

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key attributes of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine with structurally related peptides:

Compound Name (Sequence) CAS No. Molecular Formula Molecular Weight (g/mol) Key Residues Functional Groups Solubility (Water) Stability Notes
Gly-Gly-Ala-Gly-Val-Thr-Ala-Leu-Leu (Target) - C₃₄H₆₀N₁₀O₁₂ 812.91 Gly³, Ala², Val, Thr, Leu² Hydroxyl (Thr), Hydrophobic (Leu) Low Prone to aggregation
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine 647838-90-2 C₂₆H₄₇N₇O₉ 601.71 Val³, Gly², Ala, Thr Hydroxyl (Thr), Hydrophobic (Val) Moderate Stable at neutral pH
L-Threonyl-L-alanyl-L-valyl-L-threonyl-L-alanylglycylglycyl-L-seryl-L-leucine - C₃₂H₅₇N₉O₁₃ 775.85 Thr², Ala², Val, Gly², Ser Hydroxyl (Thr, Ser) High Sensitive to proteases
Glycyl-L-leucyl-L-cysteinyl-L-threonyl-L-leucyl-L-valyl-L-alanyl-L-methionyl-L-leucine 183719-29-1 C₄₀H₇₃N₉O₁₁S₂ 920.19 Cys, Met, Thr, Leu³, Val Thiol (Cys), Thioether (Met) Low Oxidative instability (Cys/Met)
L-Alanyl-L-seryl-L-alanyl-L-threonylglycine 61909-17-9 C₁₄H₂₅N₅O₈ 391.38 Ala², Ser, Thr, Gly Hydroxyl (Ser, Thr) High Enzymatically labile

Key Findings from Comparative Analysis

Hydrophobicity and Solubility :

  • The target peptide’s C-terminal Leu-Leu motif renders it highly hydrophobic, resulting in low aqueous solubility compared to peptides with polar residues like Ser (e.g., ) or Thr (e.g., ). Compounds with multiple Val residues (e.g., ) exhibit moderate solubility due to Val’s shorter side chain .

Stability :

  • Oxidative Stability : The target peptide lacks sulfur-containing residues (Cys, Met), making it less prone to oxidation than , which contains Cys and Met .
  • Proteolytic Stability : The absence of protease cleavage sites (e.g., Arg/Lys in ) enhances the target’s stability relative to serine-rich peptides like , which are susceptible to trypsin-like enzymes .

Functional Diversity :

  • Hydrogen Bonding : The Thr residue in the target enables hydrogen bonding, akin to Thr/Ser-rich peptides (e.g., ), but with fewer opportunities than glutamine-containing analogs (e.g., ) .
  • Structural Motifs : Unlike , which can form disulfide bridges via Cys, the target relies on hydrophobic interactions for structural integrity .

Synthesis Challenges :

  • The target’s hydrophobic sequence complicates solid-phase synthesis, requiring strong solvents (e.g., DMF) similar to and . Peptides with polar residues (e.g., ) are more amenable to aqueous purification .

Biological Activity

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine is a complex oligopeptide composed of several essential amino acids. This compound has garnered attention in biochemical research due to its potential biological activities, including its role in protein synthesis, metabolic regulation, and therapeutic applications.

Structure and Composition

The molecular formula of this compound is C33H59N9O11C_{33}H_{59}N_9O_{11} . The structure consists of a sequence of amino acids that contribute to its stability and biological function. The presence of branched-chain amino acids (BCAAs) like leucine and valine plays a critical role in metabolic processes.

1. Protein Synthesis Regulation

Leucine, a key component of this oligopeptide, is known for its potent effect on stimulating protein synthesis through the mTOR pathway. The activation of mTORC1 by leucine leads to increased phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are essential for mRNA translation initiation . This mechanism highlights the importance of this compound in muscle growth and recovery.

2. Metabolic Effects

The metabolism of BCAAs, particularly leucine, valine, and isoleucine, influences energy production and muscle metabolism. These amino acids are catabolized into various metabolites that enter the TCA cycle, providing energy during physical activity . The balance and ratio of these amino acids can affect overall metabolic health and performance.

3. Therapeutic Potential

Research indicates that oligopeptides like this compound may have therapeutic applications in conditions such as muscle wasting, obesity, and metabolic disorders. Their ability to modulate protein synthesis and energy metabolism makes them candidates for dietary supplements aimed at enhancing athletic performance or aiding recovery post-exercise.

Case Study 1: Leucine Supplementation

A study on leucine supplementation demonstrated significant increases in muscle protein synthesis in both young and elderly subjects. The findings suggest that the inclusion of leucine-rich peptides could enhance recovery and muscle mass retention during aging .

Case Study 2: BCAA Metabolism

Another investigation into BCAA metabolism revealed that excessive intake of leucine could lead to imbalances affecting valine availability, which could hinder optimal metabolic function. This study emphasizes the need for balanced dietary intake when considering supplements containing this compound .

Data Table: Comparison of Amino Acid Functions

Amino AcidFunctionImpact on Health
LeucineStimulates protein synthesis via mTORC1Muscle growth, recovery
ValineSupports energy productionMuscle endurance
IsoleucineRegulates blood sugar levelsEnergy homeostasis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.